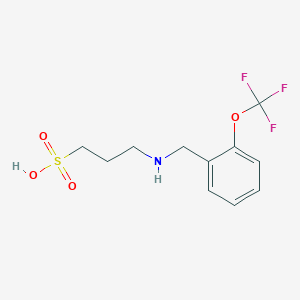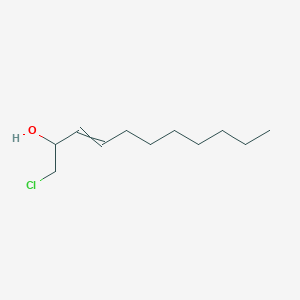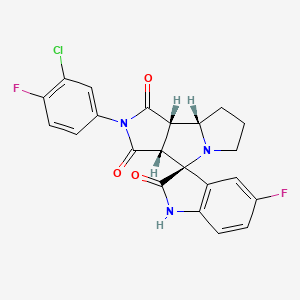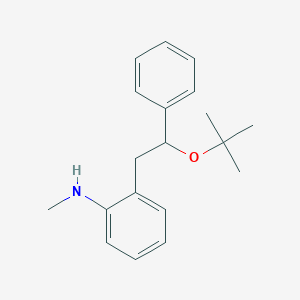![molecular formula C14H8BrNO2 B12639406 9-Bromobenzo[h]isoquinoline-6-carboxylic acid CAS No. 919293-20-2](/img/structure/B12639406.png)
9-Bromobenzo[h]isoquinoline-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Bromobenzo[h]isoquinoline-6-carboxylic acid is a heterocyclic aromatic compound that features a bromine atom at the 9th position and a carboxylic acid group at the 6th position on the benzo[h]isoquinoline skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromobenzo[h]isoquinoline-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of benzo[h]isoquinoline followed by carboxylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The carboxylation step often involves the use of carbon dioxide under high pressure and temperature in the presence of a base like potassium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced isoquinoline derivatives.
Substitution: The bromine atom in 9-Bromobenzo[h]isoquinoline-6-carboxylic acid can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Various substituted benzo[h]isoquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, 9-Bromobenzo[h]isoquinoline-6-carboxylic acid is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the preparation of various functionalized isoquinolines and benzo[h]isoquinolines.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives have shown promise in inhibiting the growth of certain cancer cell lines.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential as therapeutic agents. They are investigated for their ability to interact with specific biological targets, such as enzymes and receptors, which are implicated in various diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs). Its unique structural properties make it suitable for applications in electronic devices.
Mechanism of Action
The mechanism of action of 9-Bromobenzo[h]isoquinoline-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, leading to modulation of their activity. The compound can inhibit or activate certain pathways, depending on the nature of the target and the specific interactions involved.
Comparison with Similar Compounds
Similar Compounds
Benzo[h]isoquinoline-6-carboxylic acid: Lacks the bromine atom at the 9th position.
9-Chlorobenzo[h]isoquinoline-6-carboxylic acid: Contains a chlorine atom instead of bromine.
9-Iodobenzo[h]isoquinoline-6-carboxylic acid: Contains an iodine atom instead of bromine.
Uniqueness
9-Bromobenzo[h]isoquinoline-6-carboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. The bromine atom can enhance the compound’s ability to participate in halogen bonding, which is important in medicinal chemistry for improving binding affinity and specificity.
Properties
CAS No. |
919293-20-2 |
|---|---|
Molecular Formula |
C14H8BrNO2 |
Molecular Weight |
302.12 g/mol |
IUPAC Name |
9-bromobenzo[h]isoquinoline-6-carboxylic acid |
InChI |
InChI=1S/C14H8BrNO2/c15-9-1-2-10-11(6-9)13-7-16-4-3-8(13)5-12(10)14(17)18/h1-7H,(H,17,18) |
InChI Key |
MOLGSFBBASBZLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C3C=CN=CC3=C2C=C1Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 5-chloro-, oxime](/img/structure/B12639330.png)


![3-{5-[(Morpholin-4-yl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl}propanoic acid](/img/structure/B12639358.png)
![2H-Indol-2-one, 1,3-dihydro-3-[(4-hydroxyphenyl)methyl]-5,6-dimethoxy-](/img/structure/B12639376.png)
![(3,4-Dimethoxy-phenyl)-[4-(4-hydroxy-3,5-dimethoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B12639384.png)

![2-Amino-5-{[(3,6-dibromopyridin-2-yl)amino]methyl}phenol](/img/structure/B12639390.png)
![N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride](/img/structure/B12639392.png)

![N-cyclopropyl-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide](/img/structure/B12639402.png)
![6-(2-chloro-4-(4-Methylthiazol-5-yl)phenyl)-8-ethyl-2-((4-(4-ethylpiperazin-1-yl)phenyl)aMino)pyrido[2,3-d]pyriMidin-7(8H)-one](/img/structure/B12639408.png)

